
copper;silver
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Overview
Description
Copper (Cu) and silver (Ag) are transition metals in Group 11 of the periodic table. Both exhibit high electrical conductivity (Cu: 580 S/m; Ag: 630 S/m) and thermal conductivity, making them indispensable in electronics and metallurgy . Copper is widely used in electrical wiring and alloys (e.g., brass, bronze), while silver’s applications span photography, catalysis, and antimicrobial agents . Both metals form stable +1 oxidation states, though copper also commonly exhibits +2 .
Preparation Methods
Alloys::
Sterling Silver: The well-known copper-silver alloy, sterling silver, consists of 92.5% silver and 7.5% copper.
Coin Silver: Another alloy, coin silver, contains 90% silver and 10% copper. Historically, it was used for making coins and silverware.
Industrial Production:: Copper-silver ionization is a disinfection process used to control Legionella bacteria in water systems. Hospitals, hotels, and large buildings employ this technique to reduce the risk of Legionnaires’ disease. The process introduces stable, positively charged copper and silver ions into the water, which bond electrostatically with bacterial cell walls and denature proteins .
Chemical Reactions Analysis
Copper-silver compounds can undergo various reactions:
Oxidation: Both copper and silver can oxidize, forming oxides (e.g., CuO and Ag₂O).
Reduction: Reduction reactions involve the gain of electrons. For example, silver ions (Ag⁺) can be reduced to form metallic silver (Ag).
Substitution: Copper-silver alloys can undergo substitution reactions, where one metal atom replaces another in the crystal lattice.
Common reagents include acids (e.g., nitric acid for silver), reducing agents (e.g., hydrazine), and oxidizing agents (e.g., hydrogen peroxide).
Scientific Research Applications
Copper-silver alloys combine the properties of both copper and silver, leading to a wide array of applications across various industries. These alloys are typically created by melting and mixing copper and silver, with the resulting properties being dependent on the ratio of each metal .
Properties of Copper-Silver Alloys
- Malleability and Workability: Silver enhances the malleability and workability of copper .
- Hardness: Alloying silver with copper can improve the hardness of both metals .
- Conductivity: Silver does not hinder the thermal or electrical conductivity of copper, making the alloy useful in electronics .
- Stability and Corrosion Resistance: Silver provides greater stability at higher temperatures and offers corrosion resistance .
Types and Applications of Copper-Silver Alloys
Sterling Silver:
- Composition: 92.5% silver and 7.5% copper .
- Applications: Commonly used for plating and in the jewelry industry .
Coin Silver:
Tin-Silver-Copper Alloys:
- Composition: Low levels of copper and silver added to 95% or more of tin .
- Applications: Used as lead-free solder in electronic applications .
Copper-Silver-Palladium Alloys:
- Composition: Copper and silver mixed with palladium .
- Applications: Used on electrical printed circuit boards to strengthen the metal at higher temperatures, such as in electrical contacts .
Other forms of Silver:
- Fine silver which is greater than 99.9% pure
- Silver powder that comes in several forms such as amorphous powder, dendritic crystals, atomised powder, silver-clad powder, silver flake and nickel-coated silver powder .
Diverse Applications of Copper and Silver Alloys
- Electrical Components: Copper-silver alloys are used in electrical wires, copper pipe fittings, and electrical contacts due to their excellent conductivity and stability . They are also utilized in printed circuits and other electronic applications .
- Brazing and Soldering: These alloys are employed in making solder and brazing alloys . They are also used in step soldering .
- Batteries: High-capacity silver-zinc and silver-cadmium batteries utilize copper-silver alloys .
- Coatings: Copper and silver can be deposited on glass or metals via chemical deposition, electrodeposition, or evaporation to create mirrors .
- Water Disinfection: Copper-silver ionization is an effective method for controlling Legionella and other waterborne pathogens in building water systems . It is also used for swimming pool water disinfection .
- Antimicrobial Applications: Silver nanoparticles (AgNPs) synthesized with copper have antimicrobial properties, making them useful in medicine and therapy as potential replacements for traditional antibiotics .
- Nanotechnology: Silver nanostructures, including those with copper, are used for their electrical and thermal conductivity, optical properties, and mechanical strength .
- Catalysis: Copper-silver bimetallic catalysts are used for the selective electroreduction of CO2 to ethylene and ethanol .
- Other: Bearing assembly, ballast, casting, and radiation shielding .
Scientific Research Applications
- Antitumor Activity: Copper, gold, and silver complexes are being explored for their potential as anti-tumor agents, offering an improved spectrum of efficacy and lower toxicity compared to platinum-based drugs .
- Synthesis of Complexes: Copper and silver ions are used to synthesize binary and ternary complexes with various compounds like ibuprofen and caffeine for research purposes .
- Metal Speciation Studies: Copper-silver mixtures are used to study metal interactions at the intestinal epithelium, providing insights into metal mixture toxicity and bioavailability .
- Green Synthesis: Copper and silver nanoparticles are synthesized using green methods involving plant extracts for various biological applications, including microbicidal, anticancer, antiphlogistic, antioxidant, wastewater-treatment, and dye-removal agents .
Considerations for Use
- Oxygen Absorption: Both copper and silver absorb oxygen at high rates during the casting process, which can lead to porous products with internal voids. Steps must be taken to eliminate oxygen during the melt .
- Toxicity: Silver salts can be poisonous due to the anions present .
- Stability: Silver complexes may exhibit different stability levels in different solutions, such as DMSO and MEM, compared to copper complexes .
Mechanism of Action
The mechanism of copper-silver ionization involves the electrostatic binding of copper and silver ions to bacterial cell walls. This disrupts cell membranes and denatures proteins, ultimately leading to bacterial death.
Comparison with Similar Compounds
Structural and Electronic Properties
Copper and silver compounds often share structural motifs but differ in bonding and stability. For example:
- Copper-casein and silver-casein complexes in alkaline media exhibit analogous protein-metal binding. However, silver-casein disintegrates more readily under acidic conditions, releasing colloidal silver oxide, while copper retains ~58 mg/g in similar conditions .
- Triazene ligands form complexes with both metals, but UV-Vis spectra reveal distinct electronic transitions. Silver complexes show absorption bands at 273–312 nm (low-energy π→π* transitions), while copper complexes exhibit broader shifts due to d-orbital interactions .
Table 1: Electronic Properties of Selected Compounds
Compound | Absorption Maxima (nm) | Key Transition | Reference |
---|---|---|---|
Ag-triazene complex | 273–312 | π→π* (low energy) | |
Cu-triazene complex | 200–260 | π→π* (benzoid system) |
Thermal Stability
Thermogravimetric analysis shows silver-ibuprofen (Ag-IBU) complexes decompose at lower temperatures (~33.5% residue) compared to copper analogs, which form more stable intermediates . Ternary silver complexes (e.g., Ag-IBU-CAF) leave 21.9% residue, closely matching theoretical silver content (21.3%), highlighting predictable decomposition pathways .
Table 2: Thermal Decomposition Residues
Compound | Residue (%) | Theoretical Metal Content (%) | Reference |
---|---|---|---|
Ag-IBU | 33.5 | 34.5 | |
Ag-IBU-CAF | 21.9 | 21.3 |
Table 3: Antimicrobial Efficacy
Metal | Target Microbe | Key Mechanism | Reference |
---|---|---|---|
Silver | Staphylococcus aureus | ROS generation, membrane disruption | |
Copper | Cancer cells | Apoptosis induction, DNA binding |
Table 4: Alloy Properties
Property | Ag-Cu Eutectic Alloy | Reference |
---|---|---|
Eutectic Composition | 28.1 wt% Cu | |
Melting Point | 779°C |
Q & A
Basic Research Questions
Q. How do copper and silver interact at the atomic level in alloy formation, and what experimental methods are optimal for characterizing their structural properties?
- Methodological Answer : Use X-ray diffraction (XRD) to analyze crystallographic structure and scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) for elemental mapping. For phase identification, differential scanning calorimetry (DSC) can track thermal behavior during alloy formation. Reference standards (e.g., JCPDS databases) are critical for accurate interpretation .
Q. What are the key factors influencing the electrochemical corrosion resistance of copper-silver composites in aqueous environments?
- Methodological Answer : Conduct potentiodynamic polarization tests and electrochemical impedance spectroscopy (EIS) in controlled pH and ionic strength conditions. Compare results against pure copper and silver controls. Statistical analysis (e.g., ANOVA) should validate reproducibility across multiple trials .
Q. How can researchers synthesize copper-silver core-shell nanoparticles with controlled shell thickness?
- Methodological Answer : Employ a two-step reduction process: first, synthesize copper cores via chemical reduction (e.g., using sodium borohydride), then deposit silver via galvanic displacement. Monitor shell growth using UV-Vis spectroscopy and transmission electron microscopy (TEM). Adjust reaction time and precursor concentration to optimize thickness .
Advanced Research Questions
Q. How can contradictory data on the catalytic efficiency of copper-silver bimetallic nanoparticles in CO₂ reduction be resolved?
- Methodological Answer : Perform meta-analysis of published studies to identify variables affecting catalytic activity (e.g., particle size, surface ligands, reaction temperature). Replicate experiments under standardized conditions, using in-situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate species. Cross-validate results with density functional theory (DFT) simulations .
Q. What mechanisms underlie the anomalous thermal conductivity of copper-silver nanocomposites, and how can experimental design account for interfacial phonon scattering?
- Methodological Answer : Use time-domain thermoreflectance (TDTR) to measure thermal conductivity across varying grain boundaries. Compare experimental data with molecular dynamics (MD) simulations incorporating interface roughness parameters. Control for defects via high-resolution TEM and X-ray photoelectron spectroscopy (XPS) .
Q. How do copper and silver synergistically enhance antimicrobial activity in hybrid materials, and what statistical models best quantify their combined effects?
- Methodological Answer : Conduct time-kill assays against Gram-positive and Gram-negative bacteria, using fractional inhibitory concentration (FIC) indices to assess synergy. Apply response surface methodology (RSM) to model interactions between metal ion concentration and exposure time. Validate with confocal laser scanning microscopy (CLSM) to visualize biofilm disruption .
Q. What experimental strategies can address discrepancies in reported bandgap energies of copper-silver oxide semiconductors?
- Methodological Answer : Standardize sample preparation (e.g., annealing temperature, oxygen partial pressure) to minimize phase impurities. Use UV-Vis-NIR spectroscopy with Tauc plot analysis for bandgap estimation. Cross-check with photoelectron spectroscopy (UPS/XPS) to account for surface oxidation states .
Q. Methodological Guidelines for Researchers
- Data Contradiction Analysis : Use systematic reviews to identify confounding variables (e.g., synthesis methods, measurement techniques). Employ Bland-Altman plots for bias assessment in comparative studies .
- Experimental Reproducibility : Document all parameters (e.g., reagent purity, equipment calibration) in supplementary materials. Follow reporting standards such as the ARRIVE guidelines for nanomaterials .
- Theoretical Integration : Combine experimental data with computational models (e.g., DFT, MD) to validate hypotheses. Publish raw datasets in repositories like Zenodo to enable meta-analyses .
Properties
CAS No. |
157792-42-2 |
---|---|
Molecular Formula |
Ag3Cu |
Molecular Weight |
387.15 g/mol |
IUPAC Name |
copper;silver |
InChI |
InChI=1S/3Ag.Cu |
InChI Key |
GCTAXANYYQELNV-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Ag].[Ag].[Ag] |
Origin of Product |
United States |
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